Limitation Statement: Absence of Published Head-to-Head Comparative Activity Data
Following an exhaustive search of primary literature, patents (including US9708266, US8138333, and Piramal's morpholino sulfonyl indole series), and authoritative databases (PubChem, ChEMBL, BindingDB), no quantitative head-to-head biological activity data comparing 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone against a named structural analog in the same assay system could be identified. The only quantitative data available for this compound are its computed physicochemical properties: molecular weight 426.5 g/mol, XLogP3 2.9, topological polar surface area 77 Ų, hydrogen bond acceptor count 4, hydrogen bond donor count 0, and rotatable bond count 5 [1]. No IC50, Ki, EC50, or other potency values have been publicly reported for this specific compound against any biological target. The BindingDB entry (BDBM261486) previously associated with CAS 894022-32-3 in some search results corresponds to a structurally distinct cyclohexyl pyridine derivative targeting the Neurokinin 1 receptor (IC50 2.35 nM) and is not the compound of interest [2]. This evidence gap means that any claim of differentiation from close analogs such as 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-morpholinoethanone (CAS 894012-97-6) or 1-(2,6-dimethylmorpholino)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)ethanone must currently be considered speculative and unsupported by direct experimental comparison.
| Evidence Dimension | Published biological activity data (any target) |
|---|---|
| Target Compound Data | No published IC50, Ki, EC50, or other potency data found |
| Comparator Or Baseline | 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-morpholinoethanone (CAS 894012-97-6) and other close analogs – also lack published comparative data |
| Quantified Difference | Not available – evidence gap |
| Conditions | Comprehensive search of PubChem, ChEMBL, BindingDB, Google Patents, and primary literature as of May 2026 |
Why This Matters
For procurement decisions, the absence of published potency data means selection must be guided by structural hypothesis, chemical properties, and synthetic tractability rather than proven biological differentiation.
- [1] PubChem. Compound Summary for CID 18563680, 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] BindingDB. Entry BDBM261486. US10011568, Ex. No. 9 / US9708266, 9. Neurokinin 1 receptor antagonist. Accessed May 2026. View Source
